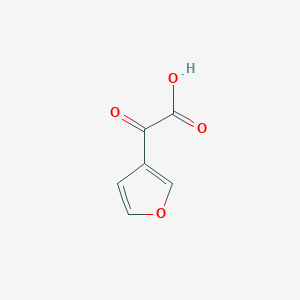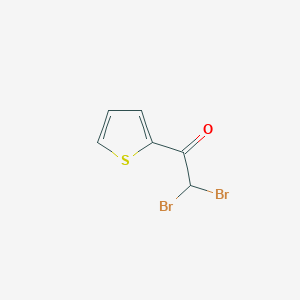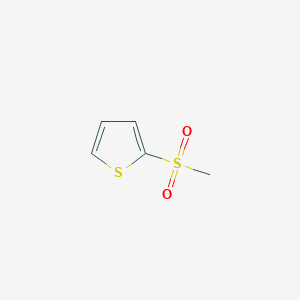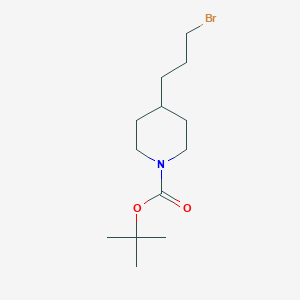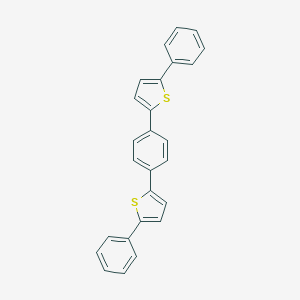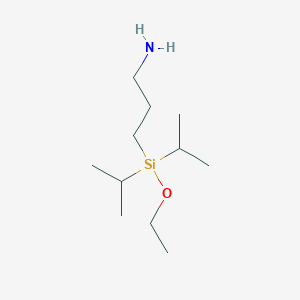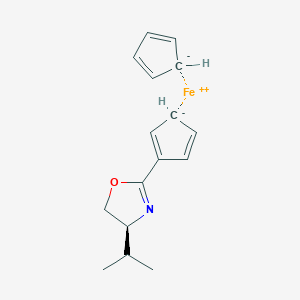
cyclopenta-1,3-diene;(4S)-2-cyclopenta-1,3-dien-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole;iron(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopenta-1,3-diene is an organic compound with the formula C5H6. It is a colorless liquid with a strong and unpleasant odor . At room temperature, this cyclic diene dimerizes over the course of hours to give dicyclopentadiene via a Diels–Alder reaction . This compound is mainly used for the production of cyclopentene and its derivatives .
Synthesis Analysis
Cyclopentadiene and its substituted congeners have played an important role in organic chemistry since their discovery . Cyclopentadienyl and substituted cyclopentadienyl anions constitute a very important class of ligands for transition metal compounds . This review focuses on the development of synthetic pathways for the preparation of selectively 1,2-disubstituted cyclopentadienes and their conversion to a wide variety of metallocenes .Molecular Structure Analysis
The molecular structure of cyclopenta-1,3-diene can be viewed using Java or Javascript . The IUPAC Standard InChI for cyclopenta-1,3-diene is InChI=1S/C5H6/c1-2-4-5-3-1/h1-4H,5H2 .Chemical Reactions Analysis
In the Diels-Alder reaction, three things always occur: 3 pi bonds break, 2 sigma bonds and one new pi bond are formed, and a new six-membered ring is formed . This also applies to reactions of cyclic dienes and dienophiles .Physical And Chemical Properties Analysis
Cyclopenta-1,3-diene is a colorless liquid with an irritating, terpene-like odor . Its boiling point is 107°F, and its molecular weight is 66.1 . The freezing point/melting point is -121°F, and the vapor pressure is 400 mmHg .Aplicaciones Científicas De Investigación
1,3-Oxazole Derivatives : 1,3-Oxazole is a unique heterocyclic compound with nitrogen and oxygen atoms, making it a significant class of heterocycles. Its derivatives are known for their broad applications in various fields. The versatility and structural diversity of 1,3-oxazole derivatives have led to an increase in research articles exploring their utility and versatility. These compounds are seen as promising building blocks for developing novel substituted derivatives, and metal-based catalytic strategies have been increasingly explored for their synthesis (Shinde et al., 2022).
Cycloaddition Reactions : Cycloaddition represents a powerful method in organic chemistry for creating cyclic structures, including five- and six-membered rings. The [4 + 3] cycloaddition, involving a 1,3-diene and an allyl or oxyallyl cation, offers rapid access to functionalized seven-membered carbocycles. This method is valued for its high levels of convergency and stereoselectivity, making it attractive for preparative chemistry. The review by Rigby and Pigge (1998, 2004) provides a comprehensive overview of the literature on [4 + 3] cycloadditions (Rigby & Pigge, 1998).
Diels–Alder Reactions with Oxazole-Olefin : Intramolecular Diels–Alder reactions (DARs) involving oxazole-olefin have been a focus for synthesizing various heterocycles, including bicyclic, tricyclic, and polycyclic compounds. These reactions are instrumental in constructing complex natural products and have been extensively reviewed for methodologies spanning the last two decades (Reddy et al., 2021).
Metal-Ion Sensing Applications : Oxadiazoles, particularly 1,3,4-oxadiazole scaffolds, are pivotal in various fields like pharmacology, polymers, and organic electronics. They are recognized for their ease of synthesis and the ability to link π-conjugated groups. Their attributes make them suitable for developing potential chemosensors, especially for metal-ion sensing, owing to their high photoluminescent quantum yield, excellent thermal and chemical stability, and the presence of potential coordination sites (Sharma et al., 2022).
Safety And Hazards
Propiedades
Número CAS |
162157-03-1 |
|---|---|
Nombre del producto |
cyclopenta-1,3-diene;(4S)-2-cyclopenta-1,3-dien-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole;iron(2+) |
Fórmula molecular |
C16H19FeNO |
Peso molecular |
297.17 g/mol |
Nombre IUPAC |
cyclopenta-1,3-diene;(4S)-2-cyclopenta-1,4-dien-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole;iron(2+) |
InChI |
InChI=1S/C11H14NO.C5H5.Fe/c1-8(2)10-7-13-11(12-10)9-5-3-4-6-9;1-2-4-5-3-1;/h3-6,8,10H,7H2,1-2H3;1-5H;/q2*-1;+2/t10-;;/m1../s1 |
Clave InChI |
MOTUFOCNRSDOMK-YQFADDPSSA-N |
SMILES isomérico |
CC(C)[C@H]1COC(=N1)C2=C[CH-]C=C2.[CH-]1C=CC=C1.[Fe+2] |
SMILES |
CC(C)C1COC(=N1)C2=C[CH-]C=C2.[CH-]1C=CC=C1.[Fe+2] |
SMILES canónico |
CC(C)C1COC(=N1)C2=C[CH-]C=C2.[CH-]1C=CC=C1.[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



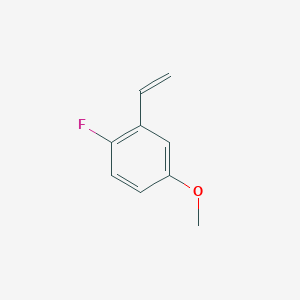
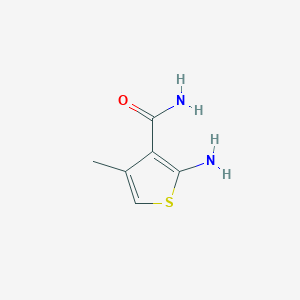
![1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine](/img/structure/B186583.png)
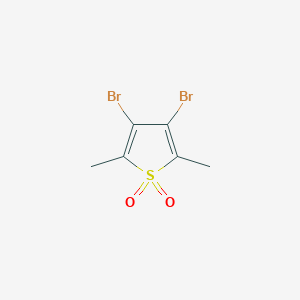
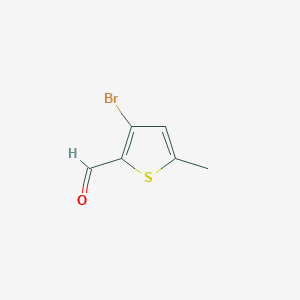
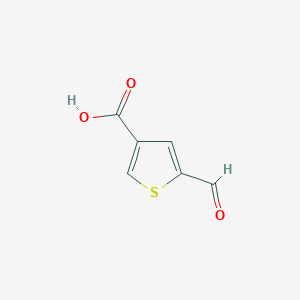
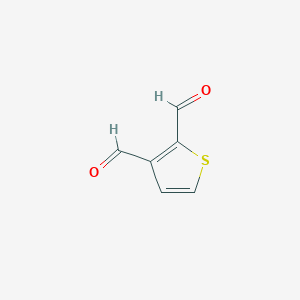
![8-(Chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B186594.png)
